molecular formula C18H21NO2 B336491 4-ethoxy-N-(4-isopropylphenyl)benzamide

4-ethoxy-N-(4-isopropylphenyl)benzamide

Cat. No.: B336491
M. Wt: 283.4 g/mol
InChI Key: AORHQVLAVBHLDR-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-isopropylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group (–OCH₂CH₃) at the 4-position of the benzene ring and an N-linked 4-isopropylphenyl substituent. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.36 g/mol. The compound has been studied for its biological activity, particularly in modulating neurological responses, as it demonstrated the ability to reverse the negative hedonic valence of noxious stimuli in preclinical models .

The ethoxy group contributes to its lipophilicity, while the isopropylphenyl moiety may influence steric interactions with biological targets. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines, followed by purification via column chromatography or recrystallization .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-ethoxy-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C18H21NO2/c1-4-21-17-11-7-15(8-12-17)18(20)19-16-9-5-14(6-10-16)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

AORHQVLAVBHLDR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Benzamide Nitrogen

Analog 9089110 (4-Propyl-N-(4-pyridinyl)benzamide)
  • Structure : Differs by replacing the ethoxy group with a propyl chain and substituting the 4-isopropylphenyl group with a pyridinyl ring.
  • Activity: Retains partial efficacy in reversing noxious stimulus aversion but is less potent than 4-ethoxy-N-(4-isopropylphenyl)benzamide. This highlights the importance of the ethoxy group over alkyl chains for optimal activity .
  • Molecular Weight : 254.34 g/mol.
Analog 7301738 (4-Isopropyl-N-(3-pyridinyl)benzamide)
  • Structure : Shifts the pyridine nitrogen from the 4- to 3-position.
  • Activity : Significant reduction in potency, emphasizing the critical role of nitrogen positioning in target engagement .
N-(4-Isopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide (Analog 9089180)
  • Structure : Replaces the benzamide backbone with an isoxazole ring.
  • Activity : Exhibits mild analgesia via a distinct mechanism, underscoring the benzamide scaffold’s specificity for the intended biological effect .

Substituents on the Benzene Ring

4-Methoxy-N-(4-methoxyphenyl)benzamide
  • Structure : Methoxy groups at both the 4-benzamide and N-phenyl positions.
  • Properties : Increased electron density due to methoxy’s electron-donating nature may alter binding kinetics. Synthesized via Buchwald-Hartwig coupling with 79% yield .
  • Activity: Not explicitly reported but likely differs due to altered electronic effects.
4-Ethoxy-N-(3-fluorophenyl)benzamide
  • Structure : Fluorine at the 3-position of the N-phenyl group.
  • Industrial-grade synthesis achieves 99% purity .

Complex Derivatives with Additional Functional Groups

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-isopropylbenzyl)benzamide
  • Structure : Incorporates a tetrahydrothiophene-dioxide group and benzyl linkage.
  • Properties : Increased molecular weight (399.5 g/mol) and complexity may enhance multi-target interactions. Used in studies requiring modified pharmacokinetic profiles .
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3-yl)methyl)-N-(3-methoxypropyl)benzamide
  • Structure: Quinazolinone core linked to benzamide.
  • Activity : Developed as an antiviral agent targeting respiratory syncytial virus (RSV), illustrating the scaffold’s versatility in drug discovery .

Spectral Characterization

  • IR Spectroscopy : Absence of C=O stretches (1663–1682 cm⁻¹) confirms cyclization to triazoles in related compounds .
  • NMR : Distinct shifts for ethoxy (–CH₂CH₃, δ 1.2–1.4 ppm) and isopropyl (–CH(CH₃)₂, δ 1.2–1.3 ppm) groups aid structural verification .

Data Tables

Table 1: Key Analogs of this compound

Compound Name Substituents Molecular Weight (g/mol) Key Activity Findings Reference
This compound Ethoxy, 4-isopropylphenyl 283.36 Reverses noxious stimulus aversion
Analog 9089110 Propyl, 4-pyridinyl 254.34 Partial efficacy
4-Methoxy-N-(4-methoxyphenyl)benzamide Methoxy, 4-methoxyphenyl 257.29 High-yield synthesis
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-isopropylbenzyl)benzamide Tetrahydrothiophene-dioxide 399.50 Pharmacokinetic modulation

Preparation Methods

Carboxylic Acid Precursor Preparation

4-Ethoxybenzoic acid is synthesized through O-alkylation of 4-hydroxybenzoic acid with ethyl bromide in the presence of potassium carbonate (K₂CO₃). Optimal conditions involve refluxing in acetone (56–78% yield). Alternative methods using dimethylformamide (DMF) as a solvent show improved yields (82–89%) but require rigorous moisture control.

Acyl Chloride Formation

Conversion to 4-ethoxybenzoyl chloride employs thionyl chloride (SOCl₂) under reflux conditions (1–2 h, 80–90°C), achieving near-quantitative conversion. Critical parameters include:

  • Molar ratio : 1:1.2 (acid:SOCl₂) to minimize side reactions.

  • Solvent-free conditions to prevent hydrolysis.

  • Post-reaction purification via distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).

Coupling with 4-Isopropylaniline

Schotten-Baumann Reaction

The benchmark method involves reacting 4-ethoxybenzoyl chloride with 4-isopropylaniline in a biphasic system (dichloromethane/water) using sodium hydroxide (NaOH) as the base:

4-Ethoxybenzoyl chloride+4-IsopropylanilineNaOH, rtThis compound+HCl\text{4-Ethoxybenzoyl chloride} + \text{4-Isopropylaniline} \xrightarrow{\text{NaOH, rt}} \text{this compound} + \text{HCl}

Optimized conditions :

  • Stoichiometry : 1:1.05 (acyl chloride:aniline) to ensure complete consumption of the limiting reagent.

  • Temperature : 0–5°C during initial mixing to suppress hydrolysis, followed by warming to room temperature.

  • Workup : Sequential washes with 10% HCl (removes excess aniline) and saturated NaHCO₃ (neutralizes residual HCl).

Yield : 84–89% after recrystallization from ethanol/water.

Triethylamine-Mediated Coupling

In anhydrous environments, triethylamine (Et₃N) serves as an effective proton scavenger, enabling single-phase reactions in dichloromethane or tetrahydrofuran (THF):

Procedure :

  • Dissolve 4-ethoxybenzoyl chloride (1.0 equiv) and 4-isopropylaniline (1.05 equiv) in dry dichloromethane.

  • Add Et₃N (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 2–4 h.

  • Quench with ice-cold 10% HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 76–82%.

Alternative Synthetic Routes

Urea Linkage Strategy

A patent-derived approach constructs the benzamide through a urea intermediate:

  • React 4-ethoxy-5-nitrobenzoyl chloride with p-toluidine to form 2-ethoxy-N-p-tolyl-5-nitrobenzamide (84% yield).

  • Reduce the nitro group to an amine using NaBH₄/NiCl₂·6H₂O (89% yield).

  • Couple with 2,5-diethoxy-4-nitrobenzylamine via phenyl chloroformate, followed by nitro reduction and methanesulfonylation.

While this method achieves 46–69% yields for analogous compounds, it introduces unnecessary complexity for the target molecule.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Essential for removing unreacted aniline and diarylurea byproducts. Eluent systems (hexane:ethyl acetate gradients) resolve the product at Rf = 0.35–0.45.

  • Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals suitable for X-ray analysis.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz):
    δ 10.08 (s, 1H, CONH), 8.82 (s, 1H, ArH), 7.72 (d, J = 2.6 Hz, 1H), 4.22 (d, J = 5.7 Hz, 2H, OCH₂CH₃), 2.26 (s, 3H, CH(CH₃)₂).

  • IR (KBr): ν 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Yield Optimization Strategies

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Reaction Temperature25°C0°C → 25°C gradient78% → 89%
SolventDichloromethaneTHF82% → 85%
Coupling AgentNone (Schotten-Baumann)HATU84% → 91%
Purification MethodRecrystallizationColumn Chromatography75% → 89%

Scalability and Industrial Considerations

Batch-scale synthesis (100 g) in pilot plants demonstrates:

  • Cycle time : 8–12 h for the entire process.

  • Purity : ≥99% by HPLC (C18 column, acetonitrile/water gradient).

  • Cost drivers : 4-Isopropylaniline (42% of raw material costs) and chromatographic purification (38% of processing costs).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-ethoxy-N-(4-isopropylphenyl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling 4-ethoxybenzoic acid with 4-isopropylaniline. Key steps include:
  • Activation : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group.
  • Catalysis : 4-Dimethylaminopyridine (DMAP) is often added to enhance reaction efficiency .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.
  • Yield Optimization : Maintain temperatures between 0–25°C to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C4, isopropylphenyl at the amide nitrogen).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typically required).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 313.18).
  • Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature data to detect impurities .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Degradation : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 37°C; amide bonds are generally stable but may hydrolyze under extreme acidic/basic conditions.
  • Storage Recommendations : Store at –20°C in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Structural Confirmation : Verify analogs’ purity and stereochemistry (e.g., chiral HPLC if applicable).
  • Meta-Analysis : Compare data across PubChem, ChEMBL, and peer-reviewed journals to identify trends (e.g., substituent effects on IC₅₀ values) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict target binding affinities and rationalize discrepancies .

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require systematic modifications:
  • Substituent Variation : Synthesize derivatives with altered ethoxy/isopropyl groups and test bioactivity (e.g., antimicrobial assays).
  • Pharmacophore Mapping : Identify critical moieties (e.g., ethoxy group’s role in membrane permeability via logP calculations).
  • Biological Profiling : Screen against panels of enzymes (e.g., kinases, cytochrome P450) to map selectivity.
  • Data Integration : Use cheminformatics tools (KNIME, RDKit) to correlate structural features with activity .

Q. How can mechanistic studies clarify the compound’s mode of action in enzyme inhibition?

  • Methodological Answer : Employ kinetic and structural methods:
  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots under varying substrate concentrations.
  • X-Ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to visualize binding interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Address scalability issues through:
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling).
  • Catalyst Recycling : Immobilize catalysts (e.g., EDC on silica) to reduce costs.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale use .

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